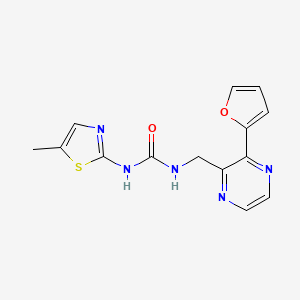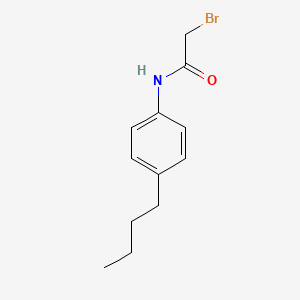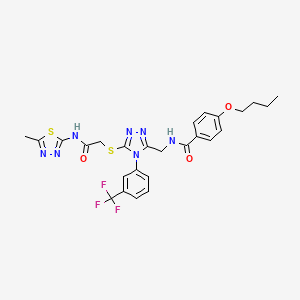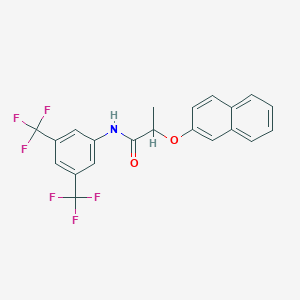![molecular formula C13H16N2OS B2816836 3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309750-67-0](/img/structure/B2816836.png)
3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound characterized by its unique bicyclic structure. This compound features a methylene group, a thiophene ring, and an azabicyclo octane framework, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to use a Diels-Alder reaction to form the bicyclic core, followed by functionalization to introduce the methylene and thiophene groups. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methylene group.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated reagents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated reagents like bromine or chlorine under mild conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which 3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide exerts its effects involves interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that result in changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
(1R,5S)-3-methylene-N-(phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.
(1R,5S)-3-methylene-N-(pyridin-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide imparts unique electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
This detailed article provides a comprehensive overview of 3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[321]octane-8-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
3-methylidene-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-9-7-10-4-5-11(8-9)15(10)13(16)14-12-3-2-6-17-12/h2-3,6,10-11H,1,4-5,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNNHWJEPFWUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/new.no-structure.jpg)


![N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2816761.png)
![methyl 4-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl ether](/img/structure/B2816762.png)

![4-({4-[(4-chlorophenyl)carbamoyl]-1H-1,2,3-triazol-5-yl}amino)benzoic acid](/img/structure/B2816764.png)
![4-(4-Methoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2816765.png)

![2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2816769.png)
![N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2816770.png)
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2816771.png)

